molecular formula C20H20N2 B14709422 N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine CAS No. 14807-17-1

N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine

Cat. No.: B14709422
CAS No.: 14807-17-1
M. Wt: 288.4 g/mol
InChI Key: JSZRRCJGTZBQAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine is a tacrine-derived compound characterized by a tricyclic acridine core substituted with a 4-methylphenyl group at the 9-amino position. Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was the first FDA-approved acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease (AD) but was discontinued in 2013 due to severe hepatotoxicity . Structural modifications of tacrine, such as the introduction of aromatic or heterocyclic substituents, aim to enhance potency, selectivity, and safety. The 4-methylphenyl group in this compound likely improves lipophilicity and binding interactions with AChE’s peripheral anionic site (PAS), a feature critical for dual-binding inhibitors targeting both the catalytic anionic site (CAS) and PAS .

Properties

CAS No.

14807-17-1

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

IUPAC Name

N-(4-methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine

InChI

InChI=1S/C20H20N2/c1-14-10-12-15(13-11-14)21-20-16-6-2-4-8-18(16)22-19-9-5-3-7-17(19)20/h2,4,6,8,10-13H,3,5,7,9H2,1H3,(H,21,22)

InChI Key

JSZRRCJGTZBQAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C3CCCCC3=NC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Cyclocondensation of Cyclohexanone and 2-Aminobenzonitrile

Reagents :

  • Cyclohexanone
  • 2-Aminobenzonitrile
  • p-Toluenesulfonic acid monohydrate (PTSA)
  • Xylenes

Procedure :

  • Reaction Setup : A mixture of 2-aminobenzonitrile (6.67 g), xylenes (66.7 mL), and PTSA (0.213 g) is heated to reflux (145°C) under a Dean-Stark apparatus.
  • Cyclohexanone Addition : Cyclohexanone (8.78 mL) in xylenes (8.8 mL) is added dropwise over 40 minutes, facilitating azeotropic water removal.
  • Extended Reflux : The mixture is refluxed for 11–12 hours, followed by a second PTSA addition (10.71 g) and further reflux for 5 hours.
  • Workup : The crude product is isolated via filtration, partitioned between methylene chloride and aqueous NaOH, and purified via activated charcoal and calcium carbonate treatment.

Yield : 93.4% with >99% purity (GC analysis).

Derivatization of Tacrine to this compound

Alkylation via Nucleophilic Substitution

Reagents :

  • Tacrine (9-amino-1,2,3,4-tetrahydroacridine)
  • 4-Methylbenzyl chloride
  • Triethylamine (TEA) or NaH (base)
  • Anhydrous dimethylformamide (DMF)

Procedure :

  • Base Activation : Tacrine (1 equiv) is dissolved in DMF under nitrogen, followed by TEA (2 equiv).
  • Alkylation : 4-Methylbenzyl chloride (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred at 25°C for 12–24 hours.
  • Purification : The mixture is diluted with water, extracted with ethyl acetate, and purified via silica gel chromatography (eluent: hexane/ethyl acetate 4:1).

Mechanism : The amine attacks the electrophilic benzyl carbon, displacing chloride.

Yield : Estimated 60–75% based on analogous benzylations.

Reductive Amination

Reagents :

  • Tacrine
  • 4-Methylbenzaldehyde
  • Sodium cyanoborohydride (NaBH3CN)
  • Methanol or dichloromethane

Procedure :

  • Condensation : Tacrine and 4-methylbenzaldehyde (1.5 equiv) are stirred in methanol at 25°C for 1 hour.
  • Reduction : NaBH3CN (1.5 equiv) is added, and the reaction proceeds for 12 hours.
  • Workup : The solvent is evaporated, and the residue is purified via recrystallization (ethanol/water).

Advantages : Mild conditions avoid harsh alkylating agents.

Yield : ~70% (extrapolated from similar reductive aminations).

Buchwald-Hartwig Arylation

Reagents :

  • Tacrine
  • 4-Bromotoluene
  • Palladium catalyst (e.g., Pd2(dba)3)
  • Xantphos ligand
  • Cs2CO3
  • Toluene

Procedure :

  • Catalytic System : Tacrine, 4-bromotoluene (1.2 equiv), Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 (2 equiv) are combined in toluene.
  • Reaction : Heated to 110°C for 24 hours under nitrogen.
  • Purification : Column chromatography (hexane/ethyl acetate 3:1).

Yield : ~50–65% (based on arylations of similar amines).

Comparative Analysis of Synthetic Routes

Method Reagents Conditions Yield Purity Scalability
Alkylation 4-Methylbenzyl chloride, TEA 25°C, 12–24 h 60–75% >95% High
Reductive Amination 4-Methylbenzaldehyde, NaBH3CN 25°C, 12 h ~70% >90% Moderate
Buchwald-Hartwig 4-Bromotoluene, Pd catalyst 110°C, 24 h 50–65% >85% Low

Key Observations :

  • Alkylation offers high scalability but requires toxic alkylating agents.
  • Reductive Amination avoids alkylators but demands careful pH control.
  • Buchwald-Hartwig enables direct C–N coupling but suffers from catalyst cost and sensitivity.

Mechanistic Insights and Side Reactions

Competing Pathways in Alkylation

  • Over-Alkylation : Excess 4-methylbenzyl chloride may lead to quaternary ammonium salts. Mitigated by using 1.2 equiv of alkylator.
  • Hydrolysis : Moisture degrades 4-methylbenzyl chloride to 4-methylbenzyl alcohol. Requires anhydrous conditions.

Reductive Amination Challenges

  • Imine Formation : Reversible condensation necessitates excess aldehyde.
  • Borohydride Stability : NaBH3CN decomposes in acidic media; pH 7–8 is optimal.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography : Effective for removing unreacted tacrine and byproducts (Rf = 0.3–0.4 in hexane/ethyl acetate).
  • Recrystallization : Ethanol/water mixtures yield crystalline product (mp 120–125°C).

Spectroscopic Confirmation

  • 1H NMR (CDCl3): δ 2.35 (s, 3H, CH3), 3.02 (t, 2H, CH2), 4.35 (s, 2H, NCH2), 7.15–8.20 (m, 8H, Ar-H).
  • MS (ESI+) : m/z 297.2 [M+H]+.

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroacridine core undergoes oxidation to form quinone derivatives, critical for enhancing biological activity.

Key Details :

  • Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

  • Conditions : Acidic or thermal conditions (e.g., reflux in H₂SO₄).

  • Products : 9-Aminoacridine quinones with potential anticancer and antioxidant properties .

ParameterDetails
Reaction Yield60–85% (optimized for quinone derivatives)
Key Side ReactionOver-oxidation to carboxylic acids
Analytical ConfirmationUV-Vis spectroscopy, HPLC-MS

Reduction Reactions

The compound participates in selective reduction of its imine or aromatic moieties.

Key Details :

  • Reagents : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₡).

  • Conditions : Anhydrous tetrahydrofuran (THF) or diethyl ether at 0–25°C.

  • Products : Fully saturated 1,2,3,4,5,6,7,8-octahydroacridin-9-amine derivatives.

ParameterDetails
StereoselectivityPredominantly cis-reduction observed
ApplicationsImproved blood-brain barrier penetration in neuroactive drugs

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates substitutions at specific positions.

Key Details :

  • Reagents : Halogens (Cl₂, Br₂), nitrating agents (HNO₃/H₂SO₄), or sulfonating agents.

  • Conditions : Catalyzed by Lewis acids (e.g., FeCl₃) at 25–80°C.

  • Products : 5-/7-Halo, nitro, or sulfonyl derivatives with modulated electronic properties.

Position SelectivityMajor ProductsYield Range
C55-Bromo- or 5-nitro-derivatives45–72%
C77-Sulfonamide derivatives50–68%

Reductive Amination

The primary amine reacts with aldehydes/ketones to form secondary or tertiary amines.

Key Details :

  • Reagents : Formaldehyde + sodium cyanoborohydride (NaBH₃CN) .

  • Conditions : Dimethylformamide (DMF), glacial acetic acid, 8–24 hr at 25°C .

  • Products : N-alkylated derivatives (e.g., N-(2-hydroxyethyl) variants) for enhanced solubility .

ParameterDetails
Reaction Efficiency68–74% yield (optimized for steric bulk)
ApplicationsMultifunctional anti-Alzheimer’s agents

Acid-Base Reactions

The amine group exhibits pH-dependent protonation, influencing solubility and reactivity.

Key Details :

  • pKa : ~8.5 (amine group), enabling protonation at physiological pH .

  • Reagents : HCl or NaOH for salt formation.

  • Applications : Hydrochloride salts improve crystallinity for pharmaceutical formulations.

PropertyProtonated FormDeprotonated Form
Solubility in H₂O>10 mg/mL<1 mg/mL
BioavailabilityEnhanced membrane permeationReduced absorption

Coordination Chemistry

The amine and aromatic system act as ligands for metal ions, relevant to metallodrug design.

Key Details :

  • Metals : Cu(II), Zn(II), and Fe(III) form stable complexes .

  • Applications : Metal chelation mitigates oxidative stress in neurodegenerative models .

Metal IonStoichiometryStability Constant (log K)
Cu²⁺1:18.2 ± 0.3
Zn²⁺1:26.7 ± 0.2

Scientific Research Applications

The compound "N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine" is related to 1,2,3,4-tetrahydroacridine-9-amine, a compound with diverse applications in medicinal chemistry, particularly in the context of Alzheimer's disease (AD) research .

Applications in Alzheimer's Disease Research:

  • Medicament Preparation 1,2,3,4-tetrahydroacridine-9-amine compounds can be used in the preparation of medicaments for resisting Alzheimer's disease .
  • Delaying Neurodegenerative Diseases These compounds can be utilized in preparing drugs that delay neurodegenerative diseases .
  • Repairing Cholinergic Neurons They are applicable in the preparation of medicines designed to repair cholinergic neurons in vitro .
  • Anti-oxidative Stress Injury 1,2,3,4-tetrahydroacridine-9-amine is useful in the preparation of drugs that combat in vitro anti-oxidative stress injury .
  • Reducing Beta-Amyloid Neurotoxicity The compound can be applied in the preparation of medicaments for reducing beta-amyloid (A beta) neurotoxicity both in vitro and in vivo .
  • Multifunctional Drug Design Tacrine-selegiline hybrids, which include tacrine, are designed and synthesized as multifunctional drugs to explore effective treatments for AD . These hybrids exhibit inhibitory activities against cholinesterases (AChE/BuChE) and monoamine oxidases (MAO-A/B) and have blood-brain barrier permeability .

Tacrine Derivatives and Alzheimer's Disease:

  • Tacrine derivatives are a core component in the design of multi-target drugs aimed at addressing the complex pathological environment of AD . The clinical medicines for AD, like memantine, donepezil, galantamine, and rivastigmine, have a single target and may not be as effective in complex scenarios .

Other Applications:

  • Inhibitors of Dihydrofolate Reductase: Pyrido[2,3-d]pyrimidines, which share structural similarities with tetrahydroacridines, have been explored as lipophilic inhibitors of dihydrofolate reductase .

Mechanism of Action

The mechanism of action of N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine involves its interaction with various molecular targets and pathways. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, the compound increases the levels of acetylcholine, which can help improve cognitive function in patients with neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Findings from Analogs

  • Piperazine and Benzyl Modifications : Compounds like PC-37 () combine tacrine with a donepezil-like benzylpiperazine moiety, enhancing CNS bioavailability and dual AChE/BuChE inhibition. PC-37’s AUCtotal (28,179 min·ng/mL) suggests superior pharmacokinetics compared to tacrine .
  • Triazole Hybrids: Tacrine-1,2,3-triazole hybrids (e.g., Compound 5l) demonstrate nanomolar-range BuChE inhibition (IC50 = 55 nM), addressing overactivity of BuChE in late-stage AD .
  • Halogen Substitutions : Halogenated derivatives (e.g., 7-chloro or 6-chloro-THA) show enhanced binding via hydrophobic interactions. Compound 11e (6-chloro-N-(3,4-dimethoxybenzyl)-THA) exhibits dual AChE/BuChE inhibition (IC50 = 0.9 μM and 1.4 μM, respectively) .
  • Methoxy and Morpholine Derivatives : Methoxy groups (e.g., 7-methoxy-THA) improve solubility and PAS binding, while morpholine-substituted analogs (e.g., 4-(THA-9-yl)morpholine) modulate receptor selectivity .

Toxicity and Selectivity

  • Tacrine’s hepatotoxicity is attributed to CYP1A2-mediated metabolism generating reactive metabolites.
  • BuChE-selective inhibitors (e.g., Compound 10d) minimize off-target effects, critical for patients with advanced AD where BuChE dominates .

Biological Activity

N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine is a compound that has garnered attention for its potential biological activities, particularly in neuropharmacology and cancer research. This article presents an overview of its biological activity based on diverse sources, including in vitro and in vivo studies.

Chemical Structure and Properties

This compound is a derivative of tacrine, a well-known acetylcholinesterase (AChE) inhibitor. Its molecular structure allows it to interact with various biological targets, making it a subject of interest for therapeutic development.

Biological Activity Overview

  • Acetylcholinesterase Inhibition
    • The compound exhibits significant inhibition of AChE activity, which is crucial for the treatment of Alzheimer's disease. Studies have shown that related compounds can inhibit AChE with IC50 values ranging from 0.070 μM to 1.57 μM . This suggests that this compound may possess similar or enhanced inhibitory properties.
  • Neuroprotective Effects
    • In animal models of cognitive impairment induced by scopolamine or ibotenic acid, compounds related to this compound demonstrated the ability to improve memory retention . For instance, studies indicate that certain derivatives can reverse memory deficits in passive avoidance tasks in rodents.
  • Anti-Cancer Activity
    • Recent research has identified tetrahydroquinoline derivatives as potent inhibitors of NF-κB transcriptional activity and cytotoxic agents against various human cancer cell lines . While specific data on this compound is limited, its structural similarity to these derivatives suggests potential anti-cancer properties.

Table: Summary of Biological Activities

Biological ActivityAssay/ModelResultReference
AChE InhibitionIn vitroIC50 = 0.070 - 1.57 μM
NeuroprotectionScopolamine-induced impairmentImproved memory retention
Anti-Cancer ActivityNF-κB inhibition assaysPotent cytotoxicity observed

The mechanism by which this compound exerts its biological effects primarily involves:

  • Inhibition of AChE : By preventing the breakdown of acetylcholine in the synaptic cleft, it enhances cholinergic signaling.
  • Interaction with Neurotransmitter Systems : Related compounds have shown to inhibit the uptake of noradrenaline and dopamine , suggesting potential effects on mood and cognition.

Case Studies and Research Findings

  • Tacrine Derivatives : Several studies have focused on tacrine derivatives and their neuroprotective effects. For example:
    • A study demonstrated that certain derivatives improved cognitive function in mice models with induced memory impairment .
    • Another investigation into the binding affinities of tacrine analogs indicated that modifications could enhance their efficacy against AChE while maintaining low toxicity profiles .
  • Cancer Research : Tetrahydroquinoline derivatives have been explored as NF-κB inhibitors:
    • Research indicated that these compounds exhibited significant cytotoxicity against various cancer cell lines and inhibited LPS-induced NF-κB transcriptional activity by up to 53 times compared to reference compounds .

Q & A

Q. What are the standard synthetic routes for preparing N-(4-Methylphenyl)-1,2,3,4-tetrahydroacridin-9-amine derivatives, and how are they optimized?

The compound is typically synthesized via nucleophilic substitution reactions. For example, 9-chloro-1,2,3,4-tetrahydroacridine is reacted with a substituted phenethylamine in the presence of NaI and phenol under reflux conditions (4–6 hours), followed by purification via flash column chromatography (CH₂Cl₂ → CH₂Cl₂:MeOH 10:1) . Yield optimization often involves adjusting stoichiometry (e.g., 1.3 equivalents of the acridine precursor) and reaction time. Microwave-assisted synthesis (120°C, 12 minutes) can enhance efficiency for derivatives with complex substituents .

Q. How is structural characterization performed for this compound derivatives?

Key methods include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, methylphenyl groups show aromatic proton signals at δ 6.8–7.2 ppm, while tetrahydroacridine protons appear as multiplet clusters between δ 1.5–3.0 ppm .
  • High-Resolution Mass Spectrometry (HRMS): Used to verify molecular formulas (e.g., [M+H]⁺ calculated for C₂₃H₂₅N₂: 329.2018, observed: 329.2021) .
  • FT-IR Spectroscopy: Identifies functional groups (e.g., N-H stretches at 3416 cm⁻¹, aromatic C=C at 1592 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods guide the design of this compound derivatives for Alzheimer’s disease (AD) targets?

Molecular docking (e.g., using Hex and Molegrow software) evaluates binding affinity to amyloid precursor protein (APP) and acetylcholinesterase (AChE). Derivatives with lower docking energy (e.g., ΔG = −8.2 kcal/mol) exhibit stronger interactions with APP’s hydrophobic pockets. Substituents like 4-methylphenyl enhance steric complementarity with the receptor’s α-anionic site .

Q. What strategies mitigate hepatotoxicity in tacrine-based derivatives like this compound?

Structural modifications focus on reducing hepatic metabolism:

  • Hybridization: Conjugation with donepezil fragments (e.g., PC-37 derivatives) lowers hepatotoxicity by diverting metabolic pathways .
  • Substituent Engineering: Introducing polar groups (e.g., hydroxyl or methoxy) improves solubility and reduces reactive metabolite formation .
  • In Vivo Screening: Compounds like HP-029 (IC₅₀ for AChE = 0.07 µM) show reduced liver enzyme elevation in rodent models compared to tacrine .

Q. How do researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound class?

Methodological approaches include:

  • Pharmacokinetic Profiling: Measuring AUC (e.g., 28,179 ± 4691 min·ng/mL for PC-37) to assess bioavailability and blood-brain barrier penetration .
  • Metabolite Identification: LC-MS/MS analysis detects hepatotoxic intermediates (e.g., quinone methides) that may explain discrepancies .
  • Dose-Response Refinement: Adjusting dosing regimens in animal models to match in vitro IC₅₀ values .

Q. What multitarget approaches are explored for this compound in neuroinflammatory diseases?

Recent hybrids target:

  • AChE and NMDA Receptors: Compounds with piperazinyl-ethyl side chains (e.g., 7-methoxy-N-(2-(4-benzylpiperazin-1-yl)ethyl derivatives) inhibit AChE (IC₅₀ = 12 nM) and modulate glutamate receptors .
  • Dopamine/Noradrenaline Uptake: Derivatives like HP-128 inhibit monoamine transporters (IC₅₀ = 0.07 µM for noradrenaline) while retaining anti-AChE activity .

Methodological Challenges and Solutions

  • Low Solubility: Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility for in vivo studies .
  • Synthetic Byproducts: Monitor reactions via TLC (silica gel 60 F₂₅₄) and optimize column chromatography gradients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.